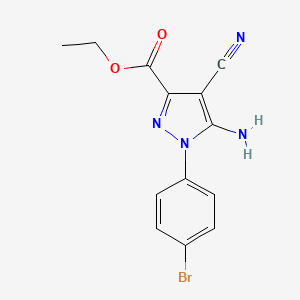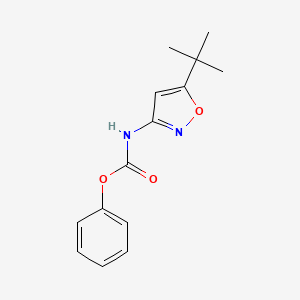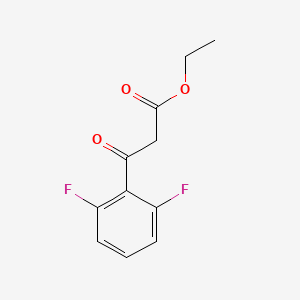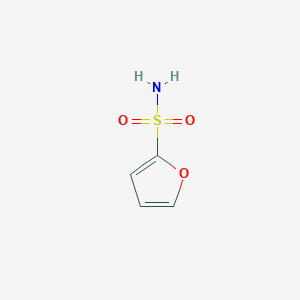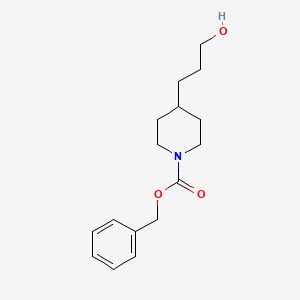
4-(3-ヒドロキシプロピル)ピペリジン-1-カルボン酸ベンジル
概要
説明
“Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” is a chemical compound used as a reactant for the synthesis of various substances . It has been used in the creation of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation, piperidine derivatives, molecular rods, and oxazolidinone-quinolone hybrids with antibacterial activity .
Molecular Structure Analysis
The molecular formula of “Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” is C16H23NO3 . It contains a total of 44 bonds, including 21 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
“Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” is a reactant for the synthesis of various substances, including orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids with antibacterial activity, and cyclic prodrug of RGD peptidomimetic .Physical and Chemical Properties Analysis
The physical and chemical properties of “Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” include a refractive index of n20/D 1.543 (lit.), boiling point of 167 °C/0.2 mmHg (lit.), and a density of 1.554 g/mL at 25 °C (lit.) .科学的研究の応用
マラリア治療薬開発
4-(3-ヒドロキシプロピル)ピペリジン-1-カルボン酸ベンジル誘導体は、マラリア治療薬としての可能性を秘めて合成されています。 これらの化合物は、最も致死的なマラリアの原因となる寄生虫であるPlasmodium falciparumに対して活性を示しています 。これらの誘導体は、費用対効果が高く、副作用が少ないため、新しいマラリア治療法の有望な候補となっています。
ピペリジン誘導体の合成
この化合物は、幅広いピペリジン誘導体の合成における前駆体として機能します。 これらの誘導体は、20種類以上の医薬品に含まれており、医薬品化学において重要です 。ピペリジン誘導体の汎用性により、さまざまな薬理活性を持つ新薬の開発に役立ちます。
薬理学的応用
4-(3-ヒドロキシプロピル)ピペリジン-1-カルボン酸ベンジルを使用して合成されたピペリジン誘導体は、多くの薬理学的応用に関与しています。 これらは、中枢神経系疾患、心臓血管疾患、その他の病状を標的にする薬物の重要な構成要素です 。これらの誘導体の構造的多様性により、新しい治療薬の探索が可能になります。
分子ロッド合成のための反応物質
この化合物は、分子ロッドの合成における反応物質として使用されます。 これらの構造は、分子エレクトロニクスにおける研究において重要です。これは、電子デバイス用の分子ビルディングブロックの設計と合成に焦点を当てた研究分野です .
抗菌剤の開発
研究により、4-(3-ヒドロキシプロピル)ピペリジン-1-カルボン酸ベンジルは、オキサゾリジノン-キノロンハイブリッドの合成に使用されることが示されています。 これらのハイブリッドは、抗生物質耐性菌との戦いに不可欠な、有望な抗菌活性を示しています .
プロドラッグ設計
これは、RGDペプチドミメティクスの環状プロドラッグの生成における反応物質でもあります。 プロドラッグは、代謝変換を経て活性薬物を放出する化合物であり、このようなプロドラッグの設計により、薬物のバイオアベイラビリティと治療効果を向上させることができます .
血小板凝集阻害
4-(3-ヒドロキシプロピル)ピペリジン-1-カルボン酸ベンジル誘導体は、血小板凝集阻害における役割について研究されています。 これは、血栓症性疾患の治療法開発において重要な研究分野です .
薬物リードの最適化
この化合物は、薬物リードの最適化に役立ちます。 さまざまな生物学的に活性な分子の合成の出発物質として機能することで、より高い有効性と安全性プロファイルを実現する新しい薬物の発見と開発を支援します .
Safety and Hazards
“Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” should be kept away from heat and sources of ignition. Thermal decomposition can lead to the release of irritating gases and vapors . The compound is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation .
生化学分析
Biochemical Properties
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reactant in the synthesis of orally bioavailable P2Y12 antagonists, which are crucial for inhibiting platelet aggregation . Additionally, it is involved in the formation of piperidine derivatives and molecular rods, which have applications in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, facilitating the compound’s integration into larger molecular structures.
Cellular Effects
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of P2Y12 antagonists suggests that it may impact platelet function and related signaling pathways . Furthermore, its involvement in the formation of molecular rods and piperidine derivatives indicates potential effects on cellular structures and functions, possibly altering gene expression and metabolic activities.
Molecular Mechanism
The molecular mechanism of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its role as a reactant in the synthesis of P2Y12 antagonists involves binding to specific enzyme sites, leading to the inhibition of platelet aggregation . Additionally, its interactions with piperidine derivatives and molecular rods suggest potential enzyme activation or inhibition, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can change over time. Studies have shown that the compound is relatively stable under standard conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have been noted, particularly in in vitro studies. These effects include alterations in cell signaling pathways and gene expression, which may persist even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, primarily influencing platelet function and related signaling pathways . At higher doses, toxic effects have been reported, including disruptions in cellular metabolism and gene expression. These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of P2Y12 antagonists involves interactions with enzymes responsible for platelet aggregation . Additionally, its involvement in the formation of piperidine derivatives and molecular rods suggests potential effects on broader metabolic pathways, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, its role in the synthesis of P2Y12 antagonists suggests that it may be transported to platelet cells, where it exerts its effects on platelet function and signaling pathways.
Subcellular Localization
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For instance, its involvement in the synthesis of P2Y12 antagonists indicates potential localization to platelet cells, where it can interact with enzymes and proteins involved in platelet aggregation.
特性
IUPAC Name |
benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14,18H,4,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEJJAZXQQCBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566621 | |
| Record name | Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99198-80-8 | |
| Record name | Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
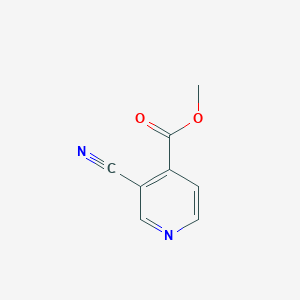
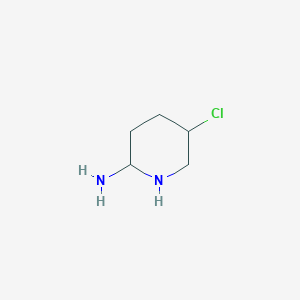

![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)
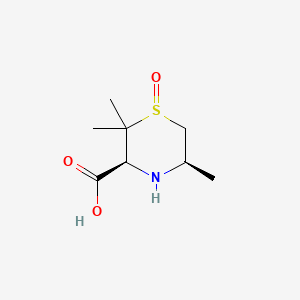
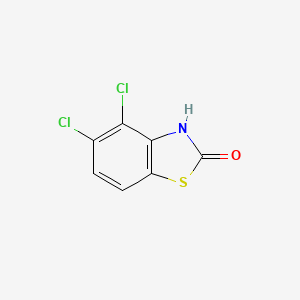


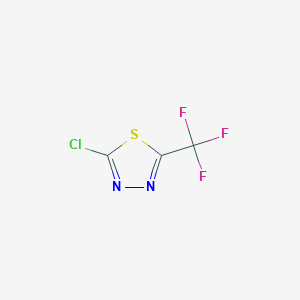
![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
